molecular formula C26H30N4O3 B2856506 Ethyl 3-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate CAS No. 1251588-02-9

Ethyl 3-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate

Cat. No. B2856506
CAS RN: 1251588-02-9
M. Wt: 446.551
InChI Key: FQYAJIBBOGQZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a piperidine ring, a naphthyridine ring, and a benzoate group. Piperidine is a common structure in many pharmaceuticals and plays a significant role in drug design . Naphthyridine is a nitrogen-containing heterocycle, and benzoates are esters of benzoic acid, often used in pharmaceuticals for their antimicrobial properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound could potentially be used in the design and synthesis of new drugs.

Chiral Optimization

In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization . This suggests that the compound could be used in chiral optimization processes.

Biological Activity

Piperidines have been found to exhibit a wide range of biological activities . They have been used in the discovery and biological evaluation of potential drugs . Therefore, this compound could potentially be used in the development of biologically active compounds.

Pharmacological Applications

Piperidines and their derivatives have been used in various pharmacological applications . They have been used in the synthesis of biologically active piperidines . This suggests that the compound could have potential pharmacological applications.

Multicomponent Reactions

Piperidines have been used in multicomponent reactions . This compound, being a derivative of piperidine, could potentially be used in such reactions.

Hydrogenation and Cyclization

Piperidines have been used in hydrogenation and cyclization reactions . This suggests that the compound could potentially be used in these types of reactions.

properties

IUPAC Name

ethyl 3-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-4-20-11-6-7-14-30(20)25(31)22-16-27-24-21(13-12-17(3)28-24)23(22)29-19-10-8-9-18(15-19)26(32)33-5-2/h8-10,12-13,15-16,20H,4-7,11,14H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYAJIBBOGQZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)OCC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

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